Thiobarbiturate (C=S) vs. Barbiturate (C=O) Scaffold: Documented Superiority in Urease Inhibition
In a head-to-head study of 36 compounds, thiobarbituric acid-derived compounds (series 10–18 and 28–36) demonstrated significant urease inhibition at low micromolar concentrations, whereas barbituric acid-derived compounds (series 1–9 and 19–27) exhibited only low to moderate activity [1]. The best thiobarbiturate compound (15) achieved an IC₅₀ of 8.53 ± 0.027 μM, approximately 2.5-fold more potent than the reference inhibitor thiourea (IC₅₀ = 21 ± 0.011 μM). This demonstrates that replacing the C2-oxo group with a thioxo group is not a conservative substitution—it fundamentally alters inhibitory potency.
| Evidence Dimension | Urease enzyme inhibition (jack bean urease) |
|---|---|
| Target Compound Data | Thiobarbituric acid scaffold (represented by compound 15): IC₅₀ = 8.53 ± 0.027 μM [1] |
| Comparator Or Baseline | Barbituric acid scaffold: low to moderate activity; Thiourea reference: IC₅₀ = 21 ± 0.011 μM [1] |
| Quantified Difference | ~2.5-fold improvement over thiourea reference; qualitative superiority over barbiturate scaffold |
| Conditions | In vitro jack bean urease inhibition assay, compounds synthesized via condensation of barbituric/thiobarbituric acid with substituted anilines in presence of triethyl orthoformate [1] |
Why This Matters
If a project requires urease inhibitory activity, substituting a thiobarbiturate with a barbiturate analog will result in substantial loss of potency, invalidating SAR models and potentially wasting screening resources.
- [1] Rauf A, Shahzad SA, Bajda M, et al. Design and synthesis of new barbituric- and thiobarbituric acid derivatives as potent urease inhibitors: Structure activity relationship and molecular modeling studies. Bioorganic & Medicinal Chemistry, 2015, 23(17): 6049-6058. View Source
